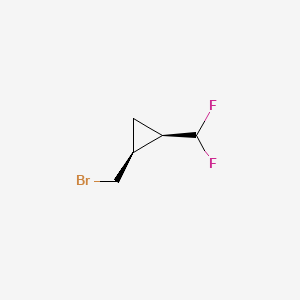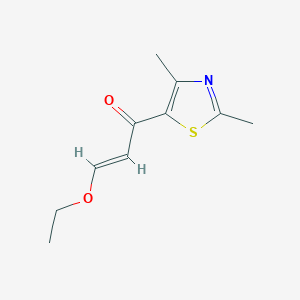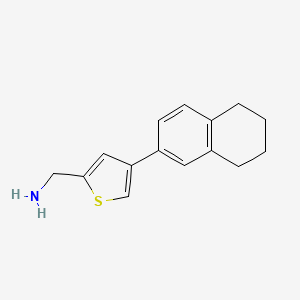
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine is a chemical compound with the molecular formula C15H17NS It is known for its unique structure, which combines a tetrahydronaphthalene moiety with a thiophene ring, linked by a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with thiophene-2-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the thiophene ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted thiophene or naphthalene derivatives .
Applications De Recherche Scientifique
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine
- Thiophen-2-ylmethanamine
- 2-Naphthalenemethanamine, 5,6,7,8-tetrahydro-
Uniqueness
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine is unique due to its combined structural features of tetrahydronaphthalene and thiophene rings. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Propriétés
Formule moléculaire |
C15H17NS |
|---|---|
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
[4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C15H17NS/c16-9-15-8-14(10-17-15)13-6-5-11-3-1-2-4-12(11)7-13/h5-8,10H,1-4,9,16H2 |
Clé InChI |
JKLIAQYGFHLIQF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)
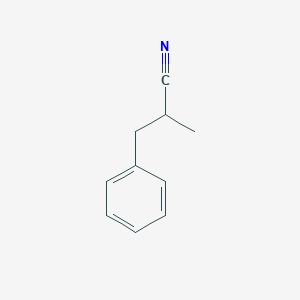
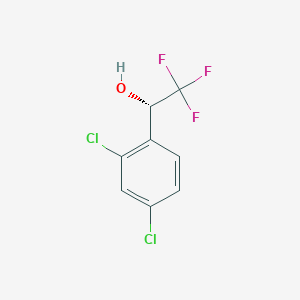

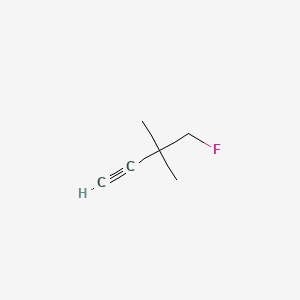

![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)


![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)
